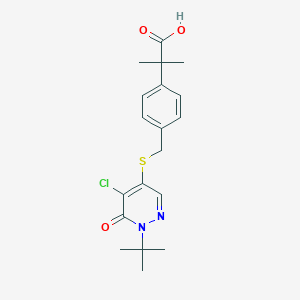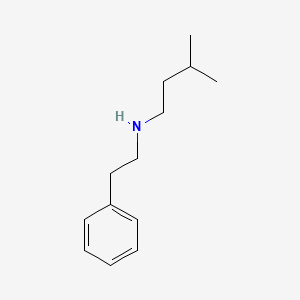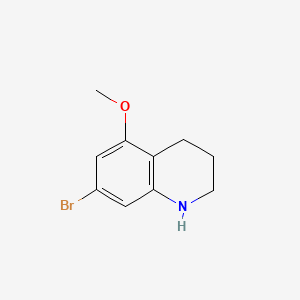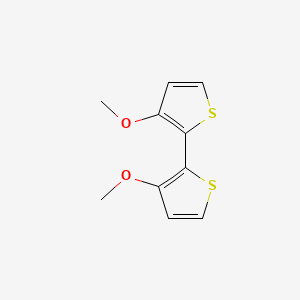
3,3'-Dimethoxy-2,2'-bithiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-Dimethoxy-2,2’-bithiophene is an organic compound with the molecular formula C10H10O2S2. It is a derivative of bithiophene, where two methoxy groups are attached at the 3 and 3’ positions of the bithiophene core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,3’-Dimethoxy-2,2’-bithiophene can be synthesized through several methods. One common approach involves the cross-coupling reaction of 3,3’-dibromothiophene with sodium methylate in methanol, in the presence of potassium iodide and copper oxide. This reaction yields 3-bromo-4-methoxythiophene, which is then further reacted using palladium acetate as a catalyst and agarose as a ligand to form 3,3’-dimethoxy-2,2’-bithiophene .
Industrial Production Methods
Industrial production methods for 3,3’-dimethoxy-2,2’-bithiophene typically involve large-scale cross-coupling reactions using optimized conditions to ensure high yield and purity. The use of palladium-catalyzed reactions is common due to their efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-Dimethoxy-2,2’-bithiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the bithiophene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or iodine can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated bithiophenes.
Applications De Recherche Scientifique
3,3’-Dimethoxy-2,2’-bithiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mécanisme D'action
The mechanism of action of 3,3’-dimethoxy-2,2’-bithiophene in organic electronics involves its ability to stabilize positive charges through delocalization and resonance effects. This stabilization is crucial for improving the redox stability of copolymers in which it is incorporated. The electron-rich nature of the methoxy groups lowers the oxidation potential, making the compound an effective component in electronic materials .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bithiophene: Lacks the methoxy groups and has different electronic properties.
3,3’-Bithiophene: Similar core structure but without methoxy groups.
4,4’-Dimethoxy-3,3’-bithiophene: Similar but with methoxy groups at different positions.
Uniqueness
3,3’-Dimethoxy-2,2’-bithiophene is unique due to the presence of methoxy groups at the 3 and 3’ positions, which significantly alter its electronic properties compared to other bithiophene derivatives. This makes it particularly valuable in the development of advanced organic electronic materials .
Propriétés
Formule moléculaire |
C10H10O2S2 |
|---|---|
Poids moléculaire |
226.3 g/mol |
Nom IUPAC |
3-methoxy-2-(3-methoxythiophen-2-yl)thiophene |
InChI |
InChI=1S/C10H10O2S2/c1-11-7-3-5-13-9(7)10-8(12-2)4-6-14-10/h3-6H,1-2H3 |
Clé InChI |
OSRBQBIBWPRWHJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(SC=C1)C2=C(C=CS2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Bromo-4-[(propane-2-sulfonyl)methyl]aniline](/img/structure/B13447560.png)
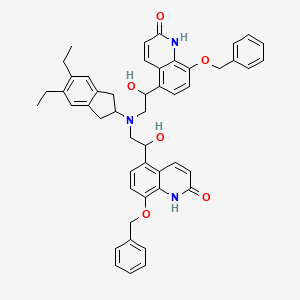
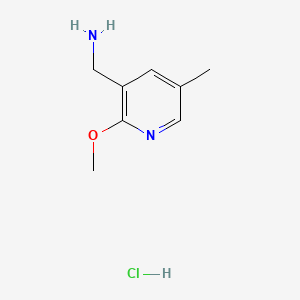
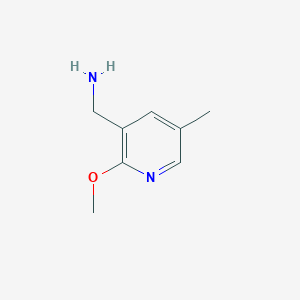
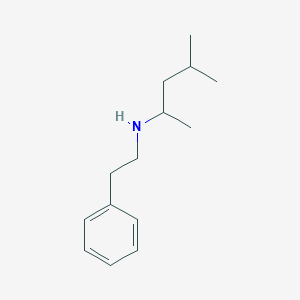
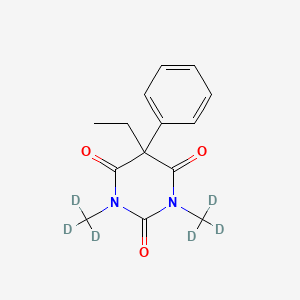
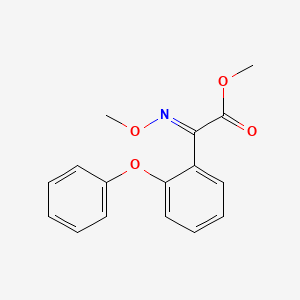
![N,N'-[5-(2-Methoxyphenoxy)[2,2'-bipyrimidine]-4,6-diyl]bis[4-(1,1-dimethylethyl)benzenesulfonamide]](/img/structure/B13447602.png)
